![molecular formula C20H19BrN2OS B11686301 4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11686301.png)
4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a bromine atom, a methoxyphenyl group, a thiazole ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole ring with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Bromination: The bromine atom is introduced via a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Aniline Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用机制
The mechanism of action of 4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring and methoxyphenyl group are key functional groups that contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-bromo-N-[(2Z)-4-(4-hydroxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline: Similar structure but with a hydroxy group instead of a methoxy group.
4-chloro-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom and the methoxyphenyl group in 4-bromo-N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.
属性
分子式 |
C20H19BrN2OS |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-4-(4-methoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H19BrN2OS/c1-4-13-23-19(15-5-11-18(24-3)12-6-15)14(2)25-20(23)22-17-9-7-16(21)8-10-17/h4-12H,1,13H2,2-3H3 |
InChI 键 |
UUSSDIAYHDLFKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=NC2=CC=C(C=C2)Br)S1)CC=C)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)
![2-{(2E)-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11686229.png)
![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
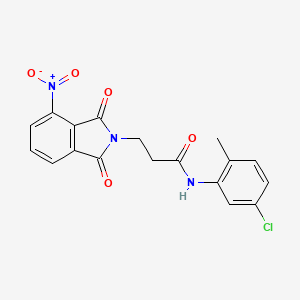
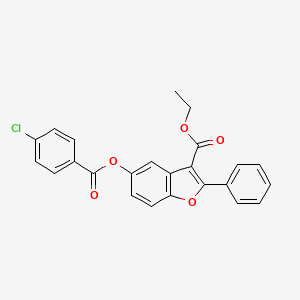

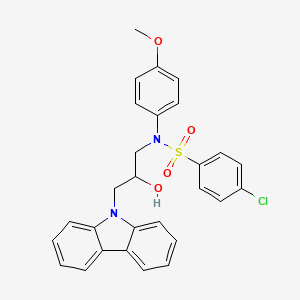
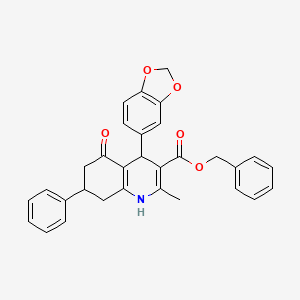
![2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11686296.png)
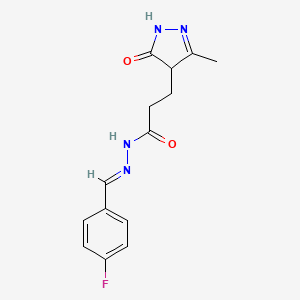
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11686304.png)
